Methyl 2-Chloro-5-iodonicotinate
Overview
Description
Methyl 2-Chloro-5-iodonicotinate is an organic compound with the molecular formula C7H5ClINO2 It is a derivative of nicotinic acid and is characterized by the presence of chlorine and iodine atoms on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-Chloro-5-iodonicotinate can be synthesized through a multi-step process. One common method involves the iodination of methyl nicotinate followed by chlorination. The iodination is typically carried out using iodine and a suitable oxidizing agent, while the chlorination can be achieved using phosphorus oxychloride (POCl3) under reflux conditions .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as silica gel chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-Chloro-5-iodonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions to replace the halogen atoms.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .
Scientific Research Applications
Methyl 2-Chloro-5-iodonicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of Methyl 2-Chloro-5-iodonicotinate involves its interaction with specific molecular targets. The presence of chlorine and iodine atoms allows the compound to participate in halogen bonding, which can influence its binding affinity to enzymes and receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects .
Comparison with Similar Compounds
Methyl 2-Chloro-5-bromonicotinate: Similar structure but with a bromine atom instead of iodine.
Methyl 2-Chloro-5-fluoronicotinate: Contains a fluorine atom in place of iodine.
Methyl 2-Chloro-5-nitronicotinate: Features a nitro group instead of iodine.
Uniqueness: Methyl 2-Chloro-5-iodonicotinate is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical reactivity and biological activity. The iodine atom, in particular, enhances the compound’s ability to participate in halogen bonding, making it a valuable tool in various research applications .
Properties
IUPAC Name |
methyl 2-chloro-5-iodopyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClINO2/c1-12-7(11)5-2-4(9)3-10-6(5)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJAILSCNCPJQPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377498 | |
Record name | Methyl 2-Chloro-5-iodonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78686-83-6 | |
Record name | Methyl 2-Chloro-5-iodonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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